N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034458-68-7
VCID: VC6792621
InChI: InChI=1S/C18H14N8O2/c1-10-20-18(28-25-10)12-6-4-8-26-14(22-24-16(12)26)9-19-17(27)15-11-5-2-3-7-13(11)21-23-15/h2-8H,9H2,1H3,(H,19,27)(H,21,23)
SMILES: CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NNC5=CC=CC=C54
Molecular Formula: C18H14N8O2
Molecular Weight: 374.364

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide

CAS No.: 2034458-68-7

Cat. No.: VC6792621

Molecular Formula: C18H14N8O2

Molecular Weight: 374.364

* For research use only. Not for human or veterinary use.

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide - 2034458-68-7

Specification

CAS No. 2034458-68-7
Molecular Formula C18H14N8O2
Molecular Weight 374.364
IUPAC Name N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indazole-3-carboxamide
Standard InChI InChI=1S/C18H14N8O2/c1-10-20-18(28-25-10)12-6-4-8-26-14(22-24-16(12)26)9-19-17(27)15-11-5-2-3-7-13(11)21-23-15/h2-8H,9H2,1H3,(H,19,27)(H,21,23)
Standard InChI Key CURITZJUQOAMEM-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NNC5=CC=CC=C54

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound features a hybrid scaffold comprising three distinct heterocyclic systems:

  • A 1,2,4-triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety at the 8-position.

  • An indazole group linked via a methylene bridge to the triazolopyridine system.

  • A carboxamide functional group connecting the indazole and triazolopyridine subunits .

This arrangement creates a rigid, planar structure with multiple hydrogen-bonding sites, critical for interactions with biological targets.

Spectroscopic Signatures

Key spectral features inferred from structural analogs include:

  • ¹H NMR: Distinct peaks for methyl groups (δ 2.5–3.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and amide NH (δ 10–12 ppm).

  • MS (ESI+): Molecular ion clusters at m/z 388–401, with fragmentation patterns indicating cleavage at the oxadiazole-triazole junction .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely proceeds through three key intermediates:

  • 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid: Formed via cyclization of 2-hydrazinopyridine derivatives.

  • 3-Methyl-1,2,4-oxadiazole-5-carboxamide: Synthesized from nitrile oxides and acetamide derivatives.

  • 1H-Indazole-3-carboxylic acid: Prepared via Japp-Klingemann reactions followed by cyclization.

Coupling Strategies

Final assembly employs:

  • Amide bond formation: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indazole-carboxylic acid to the triazolopyridine-methylamine intermediate .

  • Huisgen cycloaddition: For oxadiazole incorporation, as evidenced by similar syntheses in PubChem entries .

Optimization Challenges

  • Solubility: The rigid aromatic system necessitates polar aprotic solvents (DMF, DMSO) for reactions.

  • Purification: Reverse-phase HPLC or silica gel chromatography required due to closely related byproducts .

Biological Activity and Mechanism

In Vitro Profiling

Analogous compounds demonstrate:

Assay TypeResult (IC₅₀/EC₅₀)TargetSource
Kinase inhibition12 nMJAK2
sGC activation0.8 μMsGC
CYP3A4 inhibition>50 μMCytochrome P450

These data suggest high selectivity for kinase targets over off-target enzymes .

Therapeutic Applications

Cardiovascular Diseases

The indazole-carboxamide group mirrors structures in patent CA3009193C, which describes cGMP-dependent vasodilation for hypertension and heart failure . Molecular dynamics simulations predict strong binding to sGC's regulatory domain (ΔG = -9.8 kcal/mol) .

Oncology

Triazolopyridine-oxadiazole hybrids inhibit pro-survival kinases:

  • Apoptosis induction: 85% cell death in A549 lung cancer cells at 10 μM .

  • Anti-angiogenic effects: 60% reduction in HUVEC tube formation at 1 μM .

Comparative Analysis of Structural Analogs

ParameterTarget CompoundCyclohexane Analog Phenyl-Triazole Analog
Molecular Weight~390 g/mol354.4 g/mol401.4 g/mol
LogP2.1 (predicted)1.83.2
Kinase Inhibition (JAK2)Not tested18 nM9 nM
Solubility (PBS)<10 μg/mL45 μg/mL22 μg/mL

The indazole derivative's lower solubility versus cyclohexane analogs may necessitate prodrug strategies for oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator